molecular formula C9H18N2O2 B15276214 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one

Cat. No.: B15276214
M. Wt: 186.25 g/mol
InChI Key: BFZZNHLHOTYTCT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound It features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the cyclization of amino alcohols with carbonyl compounds in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the production process. This method allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Other compounds in the oxazolidinone class share similar structural features and reactivity.

    Amino alcohols: These compounds have similar functional groups and can undergo similar reactions.

Uniqueness

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

5-(aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H18N2O2/c1-7(2)3-4-11-6-8(5-10)13-9(11)12/h7-8H,3-6,10H2,1-2H3

InChI Key

BFZZNHLHOTYTCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(OC1=O)CN

Origin of Product

United States

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